diméthyl pyridine-3,4-dicarboxylate

Vue d'ensemble

Description

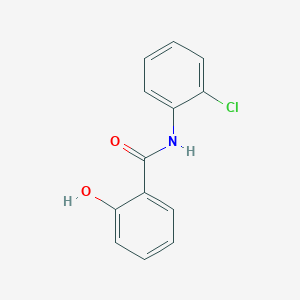

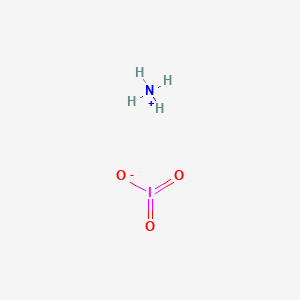

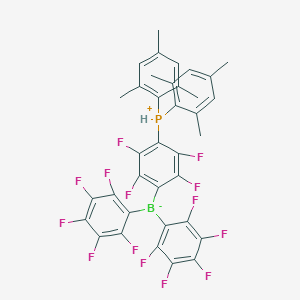

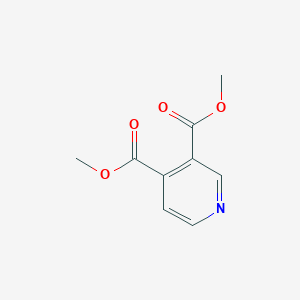

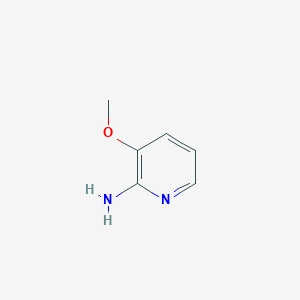

Dimethyl 3,4-pyridinedicarboxylate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.

The exact mass of the compound Dimethyl 3,4-pyridinedicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl 3,4-pyridinedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 3,4-pyridinedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Matériau d'électrode pour les dispositifs de stockage d'énergie

Les dérivés du diméthyl pyridine-3,4-dicarboxylate ont été utilisés dans le développement de structures métallo-organiques (MOFs) comme matériaux d'électrode actifs pour les dispositifs hybrides de stockage d'énergie de type batterie-supercondensateur . Ces MOFs présentent des caractéristiques électrochimiques prometteuses en raison de leurs caractéristiques structurelles et de leurs propriétés uniques, qui sont influencées par les types de ligands et de nœuds métalliques utilisés. Le Cu-PYDC-MOF, en particulier, a montré une densité d'énergie et de puissance significative, ce qui en fait un candidat potentiel pour les futures solutions d'énergie verte.

Synthèse de composés hétérocycliques

Le noyau pyridine et les fonctionnalités esters du this compound en font un précurseur précieux en synthèse chimique . Il est instrumental dans la construction d'une large gamme de composés hétérocycliques et d'architectures moléculaires complexes, qui sont essentielles dans les industries pharmaceutique et agrochimique.

Inhibition de la corrosion

Des recherches ont indiqué que les dérivés du this compound peuvent servir d'inhibiteurs de corrosion efficaces . Ces composés ont été évalués pour leur potentiel anti-corrosion sur les métaux dans des environnements agressifs, montrant la capacité de réduire considérablement les taux de corrosion et de protéger les matériaux industriels.

Propriétés antimicrobiennes et antioxydantes

Les dérivés du this compound ont été étudiés pour leurs capacités antimicrobiennes et antioxydantes . Ils ont démontré une efficacité supérieure contre un éventail de pathogènes bactériens et fongiques, surpassant les antibiotiques standard dans certains cas. Leur potentiel antioxydant a également été quantifié, montrant des résultats prometteurs dans le piégeage des radicaux libres.

Amination réductrice organocatalytique

Ce composé est utilisé comme source d'hydrogène dans les procédés d'amination réductrice organocatalytique . Il facilite la réduction des imines en amines, ce qui est une étape fondamentale dans la synthèse de divers composés organiques, notamment les produits pharmaceutiques et les produits chimiques de spécialité.

Réduction conjuguée

En plus de son rôle dans l'amination réductrice, le this compound est également utilisé comme source d'hydrogène dans les réductions conjuguées . Cette application est cruciale dans la synthèse de substances énantiomériquement pures, qui sont importantes dans la création de médicaments ayant une chiralité et une activité spécifiques.

Mécanisme D'action

Target of Action

Dimethyl pyridine-3,4-dicarboxylate, also known as 3,4-dimethyl pyridine-3,4-dicarboxylate or Dimethyl 3,4-pyridinedicarboxylate, is a complex compound with potential antimicrobial properties . The primary targets of this compound are certain bacterial and fungal species, including Pseudomonas aeruginosa and Staphylococcus aureus, as well as Candida albicans and C. parapsilosis . These organisms are known to cause various infections in humans, and the compound’s ability to inhibit their growth suggests its potential as an antimicrobial agent.

Mode of Action

The compound’s mode of action is believed to involve its interaction with these microbial targets. It has been used as a ligand for the synthesis of new copper(II) and silver(I) complexes . The X-ray analysis revealed the bidentate coordination mode of the compound to the corresponding metal ion via its pyridine and pyrazine nitrogen atoms in all complexes . This interaction may disrupt essential biological processes within the microbial cells, leading to their inhibition or death.

Biochemical Pathways

It is known that the compound and its complexes can inhibit the filamentation ofC. albicans and hyphae formation . This suggests that it may interfere with the organisms’ growth and reproduction, thereby limiting their ability to spread and cause infection.

Result of Action

The result of the compound’s action is the inhibition of microbial growth. Silver(I) complexes of the compound have shown good antibacterial and antifungal properties, with minimal inhibitory concentration (MIC) values ranging from 4.9 to 39.0 μM . This indicates that the compound can effectively inhibit the growth of these organisms at relatively low concentrations.

Action Environment

The action of dimethyl pyridine-3,4-dicarboxylate can be influenced by various environmental factors. For instance, the presence of metal ions can enhance its antimicrobial activity, as seen in the synthesis of copper(II) and silver(I) complexes . .

Propriétés

IUPAC Name |

dimethyl pyridine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQUSBAFIHOGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170838 | |

| Record name | Dimethyl 3,4-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-83-4 | |

| Record name | Dimethyl 3,4-pyridinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001796834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3,4-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 3,4-PYRIDINEDICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 3,4-PYRIDINEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B88VPP2OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights does the research provide about the structural transformation of Dimethyl 3,4-pyridinedicarboxylate upon Lithium Aluminum Hydride reduction?

A1: While the provided abstract doesn't detail the exact product of the reduction, it focuses on the reaction itself. [] This suggests the research likely delves into the specific reaction conditions, yield, and potentially the challenges associated with reducing Dimethyl 3,4-pyridinedicarboxylate using Lithium Aluminum Hydride. Further investigation into the full paper would be needed to understand the structural changes at the molecular level.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt](/img/structure/B156977.png)

![Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate](/img/structure/B156979.png)